2-Nitro-5-(trifluoromethyl)benzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-5-(trifluoromethyl)benzenethiol is an organic compound that contains a sulfur atom in its molecular structure. It is known for its unique chemical properties, which make it useful in various scientific and industrial applications. The compound is characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzene ring, along with a thiol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Nitro-5-(trifluoromethyl)benzenethiol can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with a trifluoromethylsilane and a nitroalkane. The nucleophilic nature of the trifluoromethyl group enables this reaction, producing this compound and 2-aminothiophenol .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of flow chemistry techniques. This method allows for the efficient and scalable production of the compound by using readily available organic precursors in combination with cesium fluoride as the primary fluorine source .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-5-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aminothiophenol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Nitro-5-(trifluoromethyl)benzenethiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Ugi-Smiles coupling reactions and in the synthesis of monolayer-capped nanoparticles.
Biology: Investigated for its potential antiparasitic properties and effects on platelet aggregation.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials, including sensors and catalysts.
Wirkmechanismus
The mechanism of action of 2-Nitro-5-(trifluoromethyl)benzenethiol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. The thiol group can form covalent bonds with target proteins or enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzenethiol: Similar structure but with the trifluoromethyl group in a different position.
2-Amino-4-(trifluoromethyl)benzenethiol: Contains an amino group instead of a nitro group.
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a thiol group.
Uniqueness
2-Nitro-5-(trifluoromethyl)benzenethiol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of the nitro, trifluoromethyl, and thiol groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H4F3NO2S |
---|---|
Molekulargewicht |
223.17 g/mol |
IUPAC-Name |
2-nitro-5-(trifluoromethyl)benzenethiol |
InChI |
InChI=1S/C7H4F3NO2S/c8-7(9,10)4-1-2-5(11(12)13)6(14)3-4/h1-3,14H |
InChI-Schlüssel |
WVDVTEDRGYZSQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)S)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.